molecular formula C14H14N6OS B3016716 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1206993-38-5

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide

Cat. No. B3016716
CAS RN: 1206993-38-5
M. Wt: 314.37
InChI Key: MXXYNNMQISXOKH-UHFFFAOYSA-N
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Description

The compound "2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide" is a novel molecule that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives with potential biological activities, such as anti-cancer, antibacterial, and antiviral properties. These compounds are characterized by their quinoline or quinazolinone moieties and their ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods, as well as reactions with amino acid esters and carboxylic acid derivatives . While the exact synthesis of "2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide" is not detailed, similar synthetic strategies could potentially be applied to create this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These studies provide insights into the vibrational modes of the molecules and their electronic properties, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups such as the acetamide moiety, quinoline or quinazolinone rings, and substituents like tetrazolyl or methoxy groups . These functionalities can participate in various chemical reactions, including cyclization, photochemical reactions, and interactions with enzymes or receptors within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems can affect these properties significantly. Computational studies can predict properties like molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are indicative of how these molecules might behave under different conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives related to the chemical structure of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide has been synthesized and evaluated for their potential biological activities. These activities include antimalarial and anticancer properties, highlighting the compound's role in developing new therapeutic agents. The synthesis involved a modified Steglich esterification reaction, with the compounds being tested both in vitro and in vivo, showcasing promising candidates among the derivatives for further exploration in disease treatment (Ramírez et al., 2020).

Anticancer Activity

The research into the anticancer properties of derivatives closely related to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide has shown significant results. New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and demonstrated high selectivity and apoptosis induction in human lung adenocarcinoma cells, with one derivative showing particularly high efficacy. This suggests the compound's derivatives as promising for the development of new anticancer medications (Evren et al., 2019).

Antimicrobial Effects

The antimicrobial effects of novel thiazole derivatives, which include the structural backbone of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide, were also studied. These substances showed considerable antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi species. This indicates the potential of such derivatives in the development of new antimicrobial agents to combat various infectious diseases (Cankiliç & Yurttaş, 2017).

properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-9-6-7-10-11(15-9)4-3-5-12(10)16-13(21)8-22-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYNNMQISXOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide

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